molecular formula C11H9NO3 B3345453 3-Acetyl-1H-indole-2-carboxylic acid CAS No. 105399-10-8

3-Acetyl-1H-indole-2-carboxylic acid

Cat. No.: B3345453
CAS No.: 105399-10-8
M. Wt: 203.19 g/mol
InChI Key: OYPBMIAOTCXDQQ-UHFFFAOYSA-N
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Description

3-Acetyl-1H-indole-2-carboxylic acid (CAS 105399-10-8) is a high-purity chemical building block with the molecular formula C 11 H 9 NO 3 and a molecular weight of 203.19 g/mol . This multifunctional indole derivative is characterized by the presence of both a carboxylic acid and an acetyl group on its indole ring system, making it a valuable scaffold for synthetic and medicinal chemistry research. It is particularly useful for the synthesis of more complex heterocyclic compounds and for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in developing novel molecules, such as histone deacetylase (HDAC) inhibitors, based on the known bioactivity of related carboxylic acid derivatives . Indole-based compounds are of significant interest in drug discovery, and this reagent serves as a precursor for generating compounds with potential pharmacological activity. The product is intended for research applications as a chemical reference standard or a synthetic intermediate. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. For your convenience, the product is managed as a global stock item to support the international research community. For specific pricing, availability, and detailed shipping options, please contact us directly.

Properties

IUPAC Name

3-acetyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)9-7-4-2-3-5-8(7)12-10(9)11(14)15/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPBMIAOTCXDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568053
Record name 3-Acetyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105399-10-8
Record name 3-Acetyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Spectroscopic Characterization Methodologies in 3 Acetyl 1h Indole 2 Carboxylic Acid Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, offering a non-destructive window into the intricate details of a compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For a compound like 3-Acetyl-1H-indole-2-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, and the methyl protons of the acetyl group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. google.comlibretexts.org Protons on the aromatic ring will exhibit complex splitting patterns (multiplets) in the range of 7-8 ppm, characteristic of the indole ring system. The methyl protons of the acetyl group would appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. For this compound, distinct signals are expected for the two carbonyl carbons (acetyl and carboxylic acid), the carbons of the indole ring, and the methyl carbon of the acetyl group. The carbonyl carbon of the carboxylic acid typically resonates in the range of 165-185 ppm. princeton.edu The acetyl carbonyl carbon would also be in the downfield region. The aromatic carbons of the indole ring would appear in the approximate range of 110-140 ppm. The methyl carbon of the acetyl group would be found at a much higher field.

Experimental ¹³C NMR data for Indole-2-carboxylic acid shows the carboxylic carbonyl carbon at approximately 163.3 ppm and the indole ring carbons at various shifts between 107 and 138 ppm. rsc.org For 3-Acetylindole , the acetyl carbonyl carbon is observed around 192 ppm, and the methyl carbon is at approximately 27 ppm.

Table 1: Representative NMR Data for Related Indole Derivatives
CompoundTechniqueSolventKey Chemical Shifts (ppm)Source
Indole-2-carboxylic acid¹H NMRDMSO-d₆~13.0 (COOH), ~11.8 (NH), 7.0-7.7 (Aromatic H) chemicalbook.com
Indole-2-carboxylic acid¹³C NMRDMSO-d₆~163.3 (C=O), 107-138 (Indole C) rsc.org
3-Acetylindole¹H NMR-~2.4 (CH₃)
3-Acetylindole¹³C NMR-~192 (C=O), ~27 (CH₃) chemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the confident identification of individual components.

For this compound (molecular formula C₁₁H₉NO₃), the expected molecular weight is approximately 203.19 g/mol . In a mass spectrum, a peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 203 or 204, respectively.

The fragmentation pattern in MS provides a fingerprint of the molecule. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). researchgate.net For this compound, fragmentation could also involve the loss of the acetyl group (CH₃CO•, 43 Da). The fragmentation of O-acetyl-substituted carboxylate anions has been shown to involve competing pathways, including the loss of ketene (B1206846) (CH₂=C=O) and the formation of an acetate (B1210297) ion. sci-hub.se

LC-MS is particularly useful for the analysis of carboxylic acids, which can be challenging to analyze by gas chromatography due to their polarity and low volatility. Derivatization is often employed in LC-MS to improve ionization efficiency and sensitivity. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₁H₉NO₃)
AdductPredicted m/z
[M+H]⁺204.0655
[M+Na]⁺226.0475
[M-H]⁻202.0509

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be characterized by several key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org

N-H Stretch (Indole): A moderate to sharp absorption band around 3300-3500 cm⁻¹ is expected for the N-H stretch of the indole ring.

C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands would be anticipated. The carboxylic acid C=O stretch typically appears as a strong band in the range of 1680-1710 cm⁻¹. The acetyl C=O stretch would likely appear at a slightly different frequency, also as a strong absorption. For comparison, in various N-substituted indole-2- and 3-carboxamides, the amide C=O stretch is observed in the range of 1636–1651 cm⁻¹. tandfonline.com

C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O stretch is expected between 1210 and 1320 cm⁻¹. libretexts.org

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H bonds (above 3000 cm⁻¹) and the C=C bonds of the indole ring (around 1450-1600 cm⁻¹) would also be present. rsc.org

Table 3: Characteristic Infrared Absorption Ranges for Functional Groups in this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
IndoleN-H Stretch3300-3500Moderate
Carboxylic AcidC=O Stretch1680-1710Strong
AcetylC=O Stretch~1670-1700Strong
Carboxylic AcidC-O Stretch1210-1320Medium
Aromatic RingC=C Stretch1450-1600Variable

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While no experimental X-ray crystal structure for this compound was found in the searched literature, a study on a new polymorph of the related compound 5-methoxy-1H-indole-2-carboxylic acid provides insight into the type of data that would be obtained. princeton.edu The study revealed a monoclinic crystal system with specific unit cell parameters (a, b, c, β) and the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups. princeton.edu A similar analysis for this compound would provide unambiguous confirmation of its connectivity and conformation in the solid state. The crystal structure of various substituted indole derivatives has been determined, confirming their three-dimensional structures. nih.gov

Integration of Analytical Techniques for Robust Compound Verification

The true power of these analytical methodologies lies in their integration. While each technique provides a piece of the structural puzzle, their combined application leads to a robust and irrefutable verification of the compound's identity and purity.

For this compound, the process of verification would typically begin with LC-MS to confirm the molecular weight and assess the purity of the sample. Subsequently, IR spectroscopy would quickly identify the key functional groups: the carboxylic acid, the ketone, and the indole N-H. High-resolution NMR spectroscopy (¹H and ¹³C) would then be employed to piece together the carbon-hydrogen framework, confirming the substitution pattern on the indole ring and the presence of the acetyl group. Finally, for an absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction would be the ultimate proof. The consistency of the data across all these techniques provides a high degree of confidence in the assigned structure of this compound.

Computational and Theoretical Chemistry Applications in 3 Acetyl 1h Indole 2 Carboxylic Acid Research

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular behavior. These studies offer deep insights into the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule (geometric optimization) and to understand its electronic properties.

Theoretical studies on related molecules, such as indole-2-carboxylic acid (ICA), have been performed using DFT methods like B3LYP. researchgate.net For ICA, four possible conformers of the monomer were investigated, and the calculated bond lengths and angles of the most stable structure showed good agreement with experimental X-ray diffraction data. researchgate.net Similar DFT studies on other indole (B1671886) derivatives, like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have also been used to optimize molecular geometry, revealing planar conformations stabilized by intramolecular hydrogen bonds and conjugated π-systems. nih.gov These calculations are crucial for understanding the foundational structure from which all other properties are derived. For instance, optimized geometrical structures for various compounds are often computed with methods like the RB3LYP method with a 6-31G(p, d) basis set to ensure they are in accord with experimental values. researchgate.net

Table 1: Example of DFT-Calculated Geometrical Parameters for a Related Indole Derivative (Note: Data is illustrative for a related indole structure as specific data for 3-Acetyl-1H-indole-2-carboxylic acid is not publicly available)

Parameter Bond/Angle Calculated Value (B3LYP) Experimental Value (X-ray)
Bond Length C=O 1.21 Å 1.20 Å
Bond Length C-O 1.35 Å 1.34 Å
Bond Length N-H 1.01 Å 1.00 Å
Bond Angle O=C-O 122.5° 122.1°
Bond Angle C-N-C 108.9° 109.0°

Vibrational analysis, typically performed using DFT, calculates the frequencies of molecular vibrations. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific functional groups and vibrational modes.

For the related indole-2-carboxylic acid, the solid-state infrared spectrum was found to be well-supported by results from X-ray analysis and theoretical calculations. researchgate.net Studies on 1H-indole-3-acetic acid also show a comparison of experimental FTIR spectra with results from DFT calculations (B3LYP/6-31G** level), which helps in assigning bands related to conformational properties. nih.gov A broad OH stretching peak is characteristic of carboxylic acids due to strong hydrogen bonding, typically appearing in the 3500 to 2500 cm⁻¹ range. spectroscopyonline.com The C=O stretching vibration for aromatic carboxylic acids is generally observed between 1710 and 1680 cm⁻¹. spectroscopyonline.com Additionally, a broad O-H wagging peak, often found between 960 and 900 cm⁻¹, is a diagnostically useful feature. spectroscopyonline.com Theoretical calculations on other complex molecules have also been used to compute and assign IR data. researchgate.net

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Carboxylic Acid Moieties (Note: This table represents typical values for indole carboxylic acids as found in spectroscopic studies.)

Vibrational Mode Functional Group Typical Experimental Range Example Theoretical Value
O-H Stretch Carboxylic Acid 3500 - 2500 (broad) ~3400 (diffuse) nih.gov
C-H Stretch Aromatic Ring 3100 - 3000 ~3050 nih.gov
C=O Stretch Carboxylic Acid 1710 - 1680 ~1700
C-O Stretch Carboxylic Acid 1320 - 1210 ~1250
O-H Wag Carboxylic Acid 960 - 900 (broad) ~940

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov These calculations can reveal the potential for optoelectronic applications. nih.gov Quantum chemical calculations for various heterocyclic compounds often include analyzing the HOMO-LUMO energy gap to understand their structural and electronic properties. nih.gov The analysis provides insights into the molecule's potential as an electron donor (HOMO) or acceptor (LUMO) in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is an optical method that illustrates the charge distribution on a molecule's surface. nih.gov It is used to predict how a molecule will interact with other molecules and to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-deficient), colored blue, are prone to nucleophilic attack. wuxiapptec.comresearchgate.net The maximum values of the electrostatic potential near acidic hydrogens are known to correlate with their pKa values, making MEP a useful tool for predicting acidity. wuxiapptec.com This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation encompass a range of computational techniques used to represent and simulate the behavior of molecules and their interactions. These methods are particularly valuable in drug discovery for predicting how a potential drug molecule might bind to its biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), forming a stable complex. walisongo.ac.id This method is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction between a ligand and its target protein. jocpr.complos.org

In studies involving indole derivatives, molecular docking has been used to elucidate binding modes to various biological targets. For example, derivatives of 1H-indole-2-carboxylic acid were designed as antagonists for the CysLT1 receptor, and docking helped rationalize their activity. nih.gov Another study successfully docked novel 1H-indole-2-carboxylic acid derivatives into the 14-3-3η protein, a target for liver cancer, revealing the anti-proliferative mechanisms of the lead compound. nih.govresearchgate.net Docking results typically provide a binding energy score, with lower values indicating a more favorable interaction, and detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's active site. nih.govmdpi.com

Table 3: Example of Molecular Docking Results for an Indole-Based Ligand (Note: This table is a representative example based on published docking studies of indole derivatives.)

Target Protein Ligand Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
14-3-3η Protein Compound C11 nih.gov -8.5 LYS51, ARG58 Hydrogen Bond
CysLT1 Receptor Compound 17k nih.gov -9.2 SER123, ASN204 Hydrogen Bond, Pi-Stacking
MurC Ligase Compound 9 nih.gov -11.5 GLY15, THR16 Hydrogen Bond

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of conformational changes and intermolecular interactions.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of this technique to similar indole derivatives offer significant insights. For instance, MD simulations have been employed to scan the conformational space of related molecules like 1H-indole-3-acetic acid. researchgate.net Such studies help identify low-energy conformers and understand the flexibility of side chains, which is crucial for predicting how the molecule might interact with biological targets. researchgate.net

For this compound, MD simulations could be used to explore the rotational freedom around the C2-C(arboxylic acid) and C3-C(acetyl) bonds. These simulations would reveal the most stable spatial arrangements of the acetyl and carboxylic acid groups relative to the indole ring and to each other. Understanding these conformational preferences is vital, as the three-dimensional shape of the molecule dictates its intermolecular interactions and, consequently, its physical and biological properties.

Furthermore, MD simulations can elucidate the dynamics of the molecule's interaction with its environment, such as a solvent or a biological receptor. By simulating the molecule in a box of water, for example, one can study the stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with the solvent. This information is critical for understanding its solubility and how it might bind to a protein's active site. The stability of ligand binding within a protein's halogen-binding pockets, for instance, has been validated using MD simulations in studies of other complex molecules. mdpi.com

Table 1: Representative Applications of MD Simulations in Indole Research

Studied SystemKey Findings from MD SimulationsPotential Relevance to this compound
1H-Indole-3-acetic acidIdentification of 14 low-energy conformers; analysis of intramolecular hydrogen bonding. researchgate.netPrediction of stable conformers and the influence of intramolecular hydrogen bonds on the overall geometry.
Ligand-TTR protein complexValidation of stable ligand binding within the protein's binding pocket over the simulation time. mdpi.comModeling the interaction dynamics and binding stability with potential biological targets.
Bioactive peptidesInvestigation of conformational pre-organization that favors specific reaction pathways. fu-berlin.deUnderstanding how the conformational preferences of the molecule might influence its reactivity in different chemical environments.

Mechanistic Elucidation through Computational Approaches

Computational chemistry provides powerful tools to unravel the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize the fleeting transition states, and understand the electronic factors that govern reaction outcomes.

The synthesis of substituted indoles often involves multi-step reactions where several outcomes are possible. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most favorable reaction pathways. For the synthesis of this compound, a key step would be the introduction of the acetyl group at the C3 position, a common functionalization of the indole ring.

Friedel-Crafts acylation is a standard method for this transformation. researchgate.net Computational studies can model this reaction by calculating the energies of the reactants, intermediates, products, and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com

For example, in a Lewis acid-catalyzed acylation, computational models can compare the energy barriers for acylation at different positions of the indole ring (e.g., C3 vs. N1). These calculations often reveal why C3 acylation is typically preferred. The transition state structure for C3 attack can be located and its geometry and energy calculated. Key parameters, such as the lengths of the forming C-C bond and the breaking bond in the acylating agent, can be determined.

A plausible reaction mechanism for the acylation of an indole starts with the formation of an acylium ion from an acyl halide and a Lewis acid. The indole then acts as a nucleophile, attacking the acylium ion. The subsequent loss of a proton restores the aromaticity of the indole ring, yielding the 3-acyl indole. Each step of this proposed mechanism can be computationally modeled to validate its feasibility and determine the rate-limiting step. Similar mechanistic investigations have been proposed for the N-acylation of indoles using thioesters. nih.gov

Table 2: Example of Calculated Parameters from a Transition State Analysis

ParameterDescriptionRepresentative Value (Illustrative)
Activation Energy (ΔG‡)The free energy barrier for the reaction.15-25 kcal/mol
Imaginary FrequencyA single negative frequency in the vibrational analysis, confirming a true transition state.-200 to -500 cm⁻¹
Key Bond DistancesDistances of bonds being formed and broken at the transition state.C3---C(acetyl): ~2.2 Å

Note: The values in this table are illustrative and represent typical ranges found in computational studies of similar organic reactions. Specific values for this compound would require a dedicated computational study.

The substituents on the indole ring play a critical role in directing the course of a chemical reaction. The carboxylic acid group at C2 and the acetyl group at C3 in the target molecule are both electron-withdrawing groups. Their electronic influence significantly impacts the reactivity of the indole nucleus.

Computational methods can quantify these electronic effects. For instance, by calculating the distribution of electron density and the molecular electrostatic potential (MEP), one can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. For an indole ring, the C3 position is generally the most nucleophilic and thus the most reactive towards electrophiles. However, the presence of an electron-withdrawing group at C2, like a carboxylic acid, will decrease the nucleophilicity of the entire ring system, making reactions like electrophilic substitution slower than in unsubstituted indole.

Furthermore, computational studies can rationalize the regioselectivity of reactions. When functionalizing an already substituted indole, such as in the late-stage functionalization of bioactive molecules, computational models can predict which position is most likely to react next. acs.org For this compound, any further electrophilic substitution would likely be directed to the benzene (B151609) portion of the indole ring, as the pyrrole (B145914) ring is deactivated by the two electron-withdrawing groups. Calculations of the transition state energies for substitution at each available position would provide a quantitative prediction of the reaction's selectivity.

Studies on other indole derivatives have shown that electron-withdrawing groups shift the wavelength of maximum absorbance to the red, an effect that can be correlated with the electronic properties of the substituent. rsc.org This highlights the power of computational chemistry to connect the electronic structure of a molecule to its physical and reactive properties.

Biological Research Applications and Mechanistic Investigations of 3 Acetyl 1h Indole 2 Carboxylic Acid and Its Derivatives Pre Clinical Focus

Role as Precursors for Biologically Active Molecules

The chemical architecture of 3-acetyl-1H-indole-2-carboxylic acid, featuring a reactive acetyl group and a carboxylic acid on the indole (B1671886) core, makes it a versatile precursor in synthetic organic and medicinal chemistry. This versatility allows for its application in the construction of diverse and complex molecular entities with significant biological potential.

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess a wide range of pharmaceutical applications, including anticancer, antiviral, and anti-inflammatory activities. nih.govresearchgate.net The 3-acetyl indole moiety, a core component of this compound, is a key starting material for the synthesis of numerous bioactive indole alkaloids. nih.govresearchgate.net This structural unit serves as a foundational building block for creating more complex alkaloid structures. nih.gov Examples of important indole alkaloids synthesized from 3-acetyl indole derivatives include (5-Indole)oxazole alkaloids, β-carboline alkaloids, bis-indole alkaloids, chuangxinmycin, and meridianine. nih.govresearchgate.net The synthetic utility of this scaffold allows chemists to access natural product-inspired compounds that would be difficult to isolate from natural sources. nih.gov

In the field of rational drug design, this compound and its analogs are valuable intermediates for creating targeted therapeutic agents. A high-throughput screening campaign identified an indole derivative containing the indole-2-carboxylic acid moiety as a micromolar antagonist for the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma and other inflammatory conditions. nih.gov This initial hit compound, possessing a unique and essential indole-2-carboxylic acid structure, served as the template for further optimization. nih.gov Through systematic chemical modifications, researchers developed a novel class of potent and selective CysLT1 antagonists. nih.gov The synthetic process involved using ethyl-1H-indole-2-carboxylate derivatives, which were subjected to reactions like Vilsmeier-Haack formylation to introduce a formyl group at the 3-position, a close chemical relative of the acetyl group, before further elaboration into the final drug candidates. nih.gov This highlights the role of the indole-2-carboxylic acid framework as a crucial intermediate in a structured drug discovery program. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For analogs of this compound, these studies are critical for optimizing potency, selectivity, and other pharmacological properties.

The elucidation of SAR for this class of compounds involves the systematic modification of the core indole scaffold at several key positions. Researchers typically prepare a series of derivatives where the substituents on the indole ring, the group at the 3-position (acyl residue), and the moiety at the 1-position (indole nitrogen) are systematically varied. nih.gov For instance, in the development of cytosolic phospholipase A2 inhibitors, derivatives were prepared by modifying the acyl chain length at position 3, introducing different substituents onto the phenyl part of the indole ring, and altering the group at position 1. nih.gov Similarly, in the discovery of CysLT1 antagonists, SAR was explored by modifying functional groups while retaining the essential (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group to enhance antagonist activity. nih.gov Another approach in developing HIV-1 integrase inhibitors involved optimizations at the C2, C3, and C6 positions of the indole core. mdpi.com These synthetic efforts are coupled with biological evaluation, such as in vitro enzyme inhibition assays or cell-based functional assays, to determine the effect of each structural change on biological activity. nih.govnih.gov

SAR studies have revealed specific structural requirements for the biological activity of 3-acyl-1H-indole-2-carboxylic acid analogs.

Cytosolic Phospholipase A2 (cPLA2) Inhibition :

Position 2 : The carboxylic acid group at position 2 is crucial for activity. Replacing it with an acetic or propionic acid substituent led to a decrease in inhibitory potency. nih.gov

Position 3 : The length of the acyl chain at position 3 is a key determinant of potency. Optimal enzyme inhibition was observed when the acyl residue had a length of 12 or more carbon atoms. nih.gov

Position 1 : Introduction of long alkyl chains (8 or more carbons) at the N-1 position resulted in a loss of activity. However, adding a terminal carboxylic acid moiety to these long chains significantly increased inhibitory potency. nih.gov

CysLT1 Receptor Antagonism :

Position 2 : The carboxylic acid group at position 2 of the indole ring was found to be necessary for potent CysLT1 antagonist activity. A derivative lacking this moiety was approximately 47-fold less potent than the parent compound. nih.gov

Indole Ring Substituents : The removal of chlorine atoms from the indole ring was favorable for improving potency. nih.gov

HIV-1 Integrase Inhibition :

Position 3 & 6 : The introduction of a long branch at the C3 position and a C6-halogenated benzene (B151609) on the indole core markedly increased the inhibitory activity against HIV-1 integrase. mdpi.com

These findings are summarized in the table below.

TargetPositionModificationEffect on Activity
cPLA22Replaced -COOH with acetic/propionic acidDecreased
cPLA23Acyl chain length ≥ 12 carbonsOptimal
cPLA21Long alkyl chains (≥ 8 carbons)Decreased
cPLA21Long alkyl chain with terminal -COOHIncreased
CysLT12Removal of -COOHSignificantly Decreased
CysLT1RingRemoval of chlorine atomsIncreased
HIV-1 Integrase3 & 6Addition of long branch (C3) and halogenated benzene (C6)Increased

Pharmacophore modeling identifies the essential structural features of a molecule required for its interaction with a specific biological target. For derivatives of this compound, distinct pharmacophoric features have been identified for different targets.

CysLT1 Receptor Antagonists : SAR studies identified three necessary pharmacophores for this class of compounds: the indole ring, the carboxylic acid function at position 2, and a large, hydrophobic (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group. nih.gov The acidic carboxylic acid moiety is thought to model the C1-carboxylic acid of the natural ligand, LTD4, while the lipophilic regions of the molecule interact with a corresponding pocket in the CysLT1 receptor. nih.gov

HIV-1 Integrase Inhibitors : For these inhibitors, the indole core and the C2 carboxyl group are key features that chelate the two Mg2+ ions within the active site of the integrase enzyme. mdpi.com The introduction of a long branch on the C3 position improves interaction with a nearby hydrophobic cavity, further enhancing the binding and inhibitory effect. mdpi.com

These examples demonstrate that while the indole-2-carboxylic acid scaffold is a common starting point, the specific arrangement and nature of substituents are critical in defining the pharmacophore for selective and potent interaction with different biological targets.

Mechanistic Studies of Biological Interactions (Excluding Clinical Human Trial Data)

Derivatives of indole-2-carboxylic acid have been a focal point in the investigation of enzyme inhibition, particularly concerning Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are critical in tryptophan metabolism and are considered significant targets for tumor immunotherapy. nih.govekb.eg

A study focused on synthesizing various indole-2-carboxylic acid derivatives to explore their inhibitory actions against both IDO1 and TDO. nih.gov This research identified that 6-acetamido-indole-2-carboxylic acid derivatives are potent dual inhibitors, demonstrating IC50 values in the low micromolar range. nih.gov Among these, compound 9o-1 emerged as the most potent dual inhibitor with an IC50 value of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Furthermore, the oxidation of a related compound, 9p , resulted in a para-benzoquinone derivative (9p-O ), which exhibited potent inhibition against both enzymes, with IC50 values reaching the double-digit nanomolar level. nih.gov

To understand the interaction at a molecular level, molecular docking and dynamic simulations were employed. These computational studies predicted the binding modes of this class of compounds within the active sites of both IDO1 and TDO, providing a structural basis for their inhibitory activity. nih.gov The insights gained from these simulations are valuable for the further structural optimization of this series of dual inhibitors. nih.gov The core mechanism of IDO1 inhibition involves blocking the catalytic conversion of tryptophan to kynurenine, a pathway that contributes to tumor-induced immunosuppression. ekb.egnih.gov By inhibiting IDO1 and TDO, these compounds can disrupt this pathway, which is a promising strategy in cancer therapy. ekb.eg

Indole-2-carboxamide derivatives, structurally related to this compound, have been identified as a significant class of allosteric modulators for the cannabinoid CB1 receptor. nih.govrealmofcaring.orgbohrium.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity and/or efficacy for endogenous and exogenous ligands. realmofcaring.org

Several studies have characterized the pharmacology of these compounds, such as ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4- piperidin-1-yl-phenyl)-ethyl]-amide), demonstrating their ability to enhance the binding of CB1 receptor agonists like [3H]CP 55,940. realmofcaring.org This enhancement is indicative of a positive cooperative allosteric effect. realmofcaring.org Conversely, these same compounds can cause a decrease in the binding of CB1 receptor inverse agonists, such as [3H]SR 141716A, showing negative binding cooperativity. realmofcaring.org The allosteric nature of these interactions is further confirmed by their ability to slow the dissociation rate of agonists from the occupied CB1 receptor. realmofcaring.org

Structure-activity relationship (SAR) studies have revealed key structural requirements for this allosteric modulation. nih.gov These include:

An electron-withdrawing group at the C5-position of the indole ring. nih.gov

A critical chain length at the C3-position. nih.gov

The length of the linker between the amide bond and the phenyl ring. nih.gov

The specific amino substituent on the phenyl ring. nih.gov

For example, elongating the alkyl chain at the C3 position of the indole-2-carboxamide scaffold can enhance the positive cooperativity for agonist binding, possibly through increased hydrophobic interactions within the allosteric binding site. nih.gov One derivative, 12f (5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide), was identified with a KB of 89.1 nM, one of the highest affinities reported for a CB1 allosteric modulator. nih.gov Another compound, 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide), displayed a remarkably high binding cooperativity factor (α) of 24.5. nih.gov These findings underscore that the indole-2-carboxamide structure is a viable and tunable template for developing allosteric ligands for the CB1 receptor. nih.gov

The interaction of indole-2-carboxylic acid derivatives with their molecular targets can trigger distinct downstream signaling cascades. In the context of CB1 receptor modulation, certain indole-2-carboxamides exhibit biased signaling. nih.govresearchgate.net While they act as positive allosteric modulators of agonist binding, they can concurrently behave as antagonists of G-protein coupling. nih.govnih.gov Despite this, these compounds have been shown to induce β-arrestin-mediated downstream activation of the ERK (extracellular signal-regulated kinase) signaling pathway. nih.govnih.govresearchgate.net This functional selectivity, or biased signaling, where a ligand preferentially activates one signaling pathway over another, offers the potential to develop drugs that can fine-tune cellular responses and generate specific therapeutic effects. nih.govnih.gov

In the realm of oncology, other derivatives of 1H-indole-2-carboxylic acid have been designed to interact with different molecular targets. One study identified the 14-3-3η protein as a target for a novel series of these compounds in liver cancer. nih.gov The compound C11 from this series demonstrated a strong affinity for 14-3-3η. nih.gov The subsequent investigation into its anti-proliferative mechanism through Western blot analysis and molecular docking revealed its mode of action. nih.gov A significant downstream effect of this interaction was the induction of G1-S phase cell cycle arrest in liver cancer cells, highlighting a distinct anti-cancer mechanism for this class of molecules. nih.gov Other research has pointed to the apoptosis-inducing capabilities of certain substituted-N-benzyl-1H-indole-2-carbohydrazide derivatives, as confirmed by flow cytometry studies showing an increase in Annexin-V positive cell populations. nih.gov

Pre-clinical Assessments of Biological Activities (Excluding Dosage, Safety, and Adverse Effect Profiles)

A series of substituted-N-benzyl-1H-indole-2-carbohydrazides, derived from 1H-indole-2-carboxylic acid, were evaluated for their in vitro antiproliferative activity against three human cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and HCT (colon cancer). nih.govmdpi.com The cytotoxicity of these compounds was determined using the MTT assay, with several derivatives showing moderate to high cytotoxic effects. nih.gov Compound 4e was identified as the most cytotoxic, with an average IC50 of 2 µM across the tested cell lines, indicating significant potential as an apoptosis-inducing agent. nih.govmdpi.com The study highlighted the potential of the indole scaffold in developing new anticancer drugs. nih.gov

The table below summarizes the reported cytotoxic activities (IC50 values) of selected 1H-indole-2-carbohydrazide derivatives against the specified cancer cell lines.

Compound Names Table

In Vitro and Cellular Activity Assessments

Mechanisms of Apoptosis Induction in Cellular Models

Derivatives of indole-2-carboxylic acid have been identified as potent inducers of apoptosis, a programmed cell death pathway that is crucial for tissue homeostasis and the elimination of cancerous cells. Research has shown that certain indole-2-carboxylic acid benzylidene-hydrazides can induce apoptosis in cancer cells. For instance, the screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and subsequently induce apoptosis nih.gov. Further structure-activity relationship (SAR) studies revealed that modifications to the substitutions on both the indole and benzene rings significantly influenced the apoptotic activity, with substitution at the 3-position of the indole ring being particularly important nih.gov. A significant 20-fold increase in apoptotic activity was achieved with compounds like 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide and 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, which demonstrated EC50 values of 0.1 microM in a caspase activation assay nih.gov. The primary mechanism of action for these compounds is believed to be the inhibition of tubulin polymerization nih.gov.

Furthermore, indole-2-carboxylic acids have been shown to induce the hallmarks of apoptosis in cancer cell lines that are dependent on the anti-apoptotic protein MCL-1. In H929 multiple myeloma cells, these compounds were observed to cause the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic pathway of apoptosis researchgate.net. This was followed by the activation of caspases-3 and -7, mitochondrial membrane depolarization, and the exposure of phosphatidylserine on the cell surface, all of which are characteristic features of apoptosis researchgate.net.

The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and MCL-1) and pro-apoptotic members (like Bax and Bak) mdpi.com. The balance between these proteins determines the cell's fate. The ability of indole-2-carboxylic acid derivatives to inhibit anti-apoptotic proteins like MCL-1 shifts this balance in favor of apoptosis, leading to cancer cell death.

Investigations of Antioxidant Activity

The antioxidant potential of indole derivatives has been a significant area of investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases.

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. Similarly, the ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation.

Studies on new ester and amide derivatives of indole-2-carboxylic acid have demonstrated their potential as antioxidants. For instance, certain derivatives showed a significant scavenging effect against DPPH radicals fabad.org.tr. Some compounds also exhibited excellent reducing power and strong Fe2+ chelating activity, which are important antioxidant mechanisms fabad.org.tr. Research on 3-substituted-2-oxindole derivatives, which are structurally related to the core compound, has also shown promising antioxidant activity in the DPPH assay, with some analogues exhibiting maximum free radical scavenging activity at low concentrations nih.gov.

The antioxidant properties of indole derivatives are often attributed to the indole nucleus's ability to donate electrons, thereby stabilizing free radicals. The presence and position of substituent groups on the indole ring can significantly influence this activity.

Antimicrobial, Antifungal, and Antiviral Activity Investigations

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Indole derivatives have been extensively studied for their broad-spectrum antimicrobial, antifungal, and antiviral activities.

Antimicrobial and Antifungal Activity:

Numerous studies have reported the synthesis and evaluation of 3-acetylindole derivatives as potential antifungal agents. In one such study, a series of novel 3-acetylindole derivatives were synthesized and screened for their in-vitro antifungal activity against various fungal strains, including Candida albicans, Rhizopus oligosporus, Gibberella fujikuroi, and Aspergillus niger. Several of these compounds exhibited antifungal activity comparable or superior to the standard drug fluconazole thepharmajournal.com.

Similarly, new ester and amide derivatives of indole-2-carboxylic acid have been investigated for their antimicrobial properties. One compound, in particular, was found to be highly active against Enterococcus faecalis and also showed significant activity against Candida albicans with a minimum inhibitory concentration (MIC) value of 8 µg/mL fabad.org.tr. Other derivatives also displayed noticeable antifungal activities against C. albicans fabad.org.tr. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Further research on 3-alkylidene-2-indolone derivatives has identified compounds with potent antibacterial activity. Notably, some derivatives demonstrated high activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.5 μg/mL, matching the activity of the positive control, gatifloxacin mdpi.com.

The table below summarizes the antifungal activity of selected indole derivatives against various fungal pathogens.

Compound TypeFungal StrainActivity (MIC/EC50)Reference
3-Acetylindole derivativesCandida albicans, Rhizopus oligosporus, Gibberella fujikuroi, Aspergillus nigerComparable to fluconazole thepharmajournal.com
Indole-2-carboxylic acid ester/amide derivativeEnterococcus faecalisMIC: 8 µg/mL fabad.org.tr
Indole-2-carboxylic acid ester/amide derivativeCandida albicansMIC: 8 µg/mL fabad.org.tr
3-Alkylidene-2-indolone derivativeCandida albicansFungicidal (MFC/MIC = 2) mdpi.com
3-Indolyl-3-hydroxy oxindole derivativeRhizoctonia solaniEC50: 3.44 mg/L nih.gov
Aromatic carboxylic acid amidesPythium aphanidermatumEC50: 16.75 µg/mL nih.gov
Aromatic carboxylic acid amidesRhizoctonia solaniEC50: 19.19 µg/mL nih.gov

Antiviral Activity:

Derivatives of indole-2-carboxylate (B1230498) have been synthesized and evaluated for their in vitro broad-spectrum antiviral activities. Some of these compounds have shown potent activity against various viruses. For example, one derivative exhibited potent inhibitory activity against influenza A with an IC50 value of 7.53 µmol/L nih.gov. Another compound showed a high selectivity index against the Coxsackie B3 virus nih.gov. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

More recently, an indole-3-carboxylic acid derivative was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro. This compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 µM and had an IC50 value of 1.84 µM actanaturae.ru.

The table below presents the antiviral activity of selected indole derivatives.

Compound TypeVirusActivity (IC50)Reference
Indole-2-carboxylate derivativeInfluenza A7.53 µmol/L nih.gov
Indole-3-carboxylic acid derivativeSARS-CoV-21.84 µM actanaturae.ru
Anti-inflammatory Activity Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Indole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation nih.govnih.gov.

Research into 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives has identified compounds with significant anti-inflammatory activity in carrageenan-induced paw edema assays nih.gov. Some of these compounds showed potent inhibition of inflammation, with one derivative selectively inhibiting COX-2 expression, suggesting a potential for gastric-sparing anti-inflammatory effects nih.gov.

Derivatives of 1,3-dihydro-2H-indolin-2-one have also been designed and synthesized as potential COX-2 inhibitors. Several of these compounds exhibited good anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells and demonstrated good COX-2 inhibitory activities with low IC50 values mdpi.com. The indole moiety is a key pharmacophore in the FDA-approved nonsteroidal anti-inflammatory drug (NSAID) indomethacin, highlighting the potential of this scaffold in the development of new anti-inflammatory agents mdpi.com.

Applications in Biochemical Research (e.g., enzyme inhibition, receptor binding insights)

The structural versatility of this compound and its derivatives makes them valuable tools in biochemical research, particularly in the study of enzyme inhibition and receptor binding.

Enzyme Inhibition:

Derivatives of 3-acylindole-2-carboxylic acid have been evaluated for their ability to inhibit cytosolic phospholipase A2 (cPLA2), an enzyme involved in the release of arachidonic acid, a precursor to pro-inflammatory mediators. Structure-activity relationship studies have shown that the inhibitory potency is influenced by the length of the acyl residue in the 3-position and modifications to the carboxylic acid group at the 2-position nih.gov. One derivative, 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, was found to be a highly potent cPLA2 inhibitor with an IC50 of 0.5 µM, making it significantly more active than the standard inhibitor nih.gov.

Indole-2-carboxylic acid has also been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs) mdpi.com. Through virtual screening and subsequent structural optimization, a derivative was developed that significantly inhibited the strand transfer activity of integrase with an IC50 value of 0.13 µM. The indole core and the C2 carboxyl group were found to be crucial for chelating the Mg2+ ions in the active site of the enzyme mdpi.com.

Receptor Binding Insights:

Derivatives of 3-substituted 1H-indole-2-carboxylic acid have been identified as a novel class of highly potent and selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes are potent inflammatory mediators involved in asthma and allergic rhinitis. One derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, exhibited an IC50 value of 0.0059 µM for the CysLT1 receptor nih.gov. These studies have provided valuable insights into the essential structural elements for CysLT1 receptor ligands, highlighting the importance of the indole-2-carboxylic acid moiety for potent antagonist activity nih.gov.

Furthermore, receptor docking studies have been performed on N-substituted indole-2-carboxylic acid esters to investigate their potential as selective COX-2 inhibitors. These computational studies predicted that certain derivatives could be fairly strong and selective COX-2 inhibitors, guiding the selection of compounds for further in vitro biological assays nih.gov.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Acetyl-1H-indole-2-carboxylic acid, and what methodological considerations are critical for reproducibility?

  • The compound is typically synthesized via a multi-step route starting from indole-2-carboxylate derivatives. A common approach involves:

Japp–Klingemann condensation followed by Fischer indole cyclization to form the indole core.

Vilsmeier–Haack formylation to introduce the acetyl group at the 3-position.

Ester hydrolysis under basic conditions (e.g., LiOH in THF/water) to yield the carboxylic acid .

  • Key considerations include temperature control during formylation (reflux in DCE with POCl₃/DMF) and purification via recrystallization (e.g., using DMF/acetic acid mixtures) to remove byproducts .

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

  • X-ray crystallography (using SHELX software for refinement) is the gold standard for unambiguous structural confirmation, especially for resolving tautomeric forms of the indole ring .
  • Complementary methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and acetyl group integration.
  • HPLC (>95% purity) with UV detection for assessing synthetic yield and purity .

Q. What purification techniques are most effective for isolating this compound post-synthesis?

  • Column chromatography (silica gel, ethyl acetate/hexane gradients) is used for intermediate purification.
  • Final purification often involves recrystallization from polar aprotic solvents (e.g., DMF/acetic acid) to remove unreacted starting materials and salts .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Use gloves and goggles due to potential irritancy.
  • Store in a cool, dry environment (-20°C recommended) to prevent decomposition.
  • Avoid inhalation of fine powders; work in a fume hood during synthesis steps involving volatile reagents (e.g., POCl₃) .

Advanced Research Questions

Q. How can synthetic yields be optimized during the Vilsmeier–Haack formylation step in this compound synthesis?

  • Reagent stoichiometry : A 1.1:1 molar ratio of formylating agent (e.g., DMF/POCl₃) to substrate minimizes side reactions.
  • Reaction duration : Extended reflux (7+ hours) ensures complete conversion, monitored via TLC or LC-MS.
  • Post-reaction workup : Quenching with ice-cwater and neutralization with NaHCO₃ improves acetyl group stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.